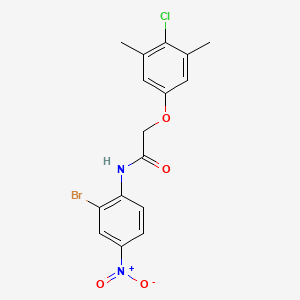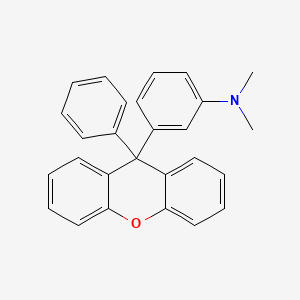
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide, also known as QL-XII-47, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are essential for cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
实验室实验的优点和局限性
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity towards cancer cells. However, the compound also has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the solubility and stability of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide and its potential applications in the treatment of other diseases. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide in humans.
合成方法
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various reagents. The synthesis of 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide involves the condensation of 4-quinolinemethanol with piperidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-fluorobenzyl chloride. The final product is obtained through the reaction of the intermediate with N-methylmorpholine and is purified through column chromatography.
科学研究应用
1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 1-(2-fluorobenzyl)-N-methyl-6-oxo-N-(4-quinolinylmethyl)-3-piperidinecarboxamide has been shown to possess antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-27(14-17-12-13-26-22-9-5-3-7-20(17)22)24(30)19-10-11-23(29)28(16-19)15-18-6-2-4-8-21(18)25/h2-9,12-13,19H,10-11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQTODCDXFSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC2=CC=CC=C12)C(=O)C3CCC(=O)N(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)
![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)

![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)